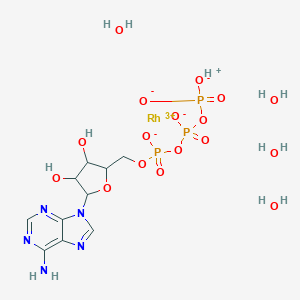

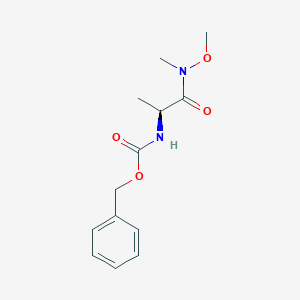

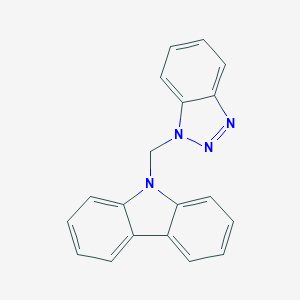

![molecular formula C8H7NO2 B038637 7-Methoxyfuro[2,3-C]pyridine CAS No. 117612-53-0](/img/structure/B38637.png)

7-Methoxyfuro[2,3-C]pyridine

Übersicht

Beschreibung

7-Methoxyfuro[2,3-C]pyridine (MFP) is a heterocyclic compound belonging to the furopyridine family. It is a nitrogen-containing heterocyclic compound containing a fused furan and pyridine ring. MFP is a stable compound and has potential applications in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrroline Derivatives : It is utilized for synthesizing various pyrroline derivatives and their transformations (Fischer & Schneider, 1983).

Cobalt-Catalyzed Hydromethoxycarbonylation Study : Researchers study its role in the mechanism of the pyridine-modified cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene (Tuba et al., 2003).

Production of Linear Pyrroloquinolines : It's used in reactions like the Combe reaction, Vilsmeier reaction, and high-temperature cyclization of aminomethylenemalonate for producing linear pyrroloquinolines (Yamashkin, Kucherenko, & Yurovskaya, 1997).

Evaluation as Monoamine Oxidase Inhibitors : There has been pharmacological evaluation of its derivatives as monoamine oxidase inhibitors (Bosin et al., 1972).

Potential c-Met Inhibitors : Derivatives of 7-Methoxyfuro[2,3-C]pyridine have been evaluated as potential c-Met inhibitors, showing strong inhibition of c-Met kinase (Liu et al., 2016).

Mild Steel Corrosion Inhibition : Its derivatives, such as 7-methoxypyrido[2,3-d]pyrimidin-4-amine, act as efficient inhibitors of mild steel corrosion in acidic media (Yadav et al., 2015).

Antiparasitic Agent : It shows potential as an antiparasitic agent against Giardia lamblia (Bernardino et al., 2006).

Antitumor Activity : Certain derivatives exhibit excellent inhibitory activities against various tumor cells, especially compounds 1d and 1e (孙广龙 et al., 2014).

Broad Spectrum Antitumor Agent : It has shown effectiveness against 22 different tumor cell lines, particularly against the breast cancer T-47D cell line (Rostom, Hassan, & El-Subbagh, 2009).

Non-toxic Growth Inhibitory Activity : Exhibits growth inhibitory activity on human tumor cell lines without toxicity to non-tumor cells at GI50 concentrations (Queiroz et al., 2013).

Potential Anti-inflammatory Properties : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a related molecule, shows potential anti-inflammatory properties (Moloney, 2001).

Antitumor Agents in Nanoliposomes : New fluorescent derivatives encapsulated in nanoliposomes show potential as antitumor agents due to their low growth inhibitory values in human tumor cell lines (Castanheira, 2015).

Synthesis of Biological Compounds : Efficiently synthesized using a one-pot LDA-promoted domino reaction, indicating its immense biological importance (Puvvala et al., 2013).

Efficient Functionalization in Synthesis : Utilized in the deprotometalation of methoxy- and fluoro-pyridines for efficient functionalization at specific positions (Hedidi et al., 2016).

Insecticidal Activity : Shows a 4-fold insecticidal activity compared to acetamiprid insecticide (Bakhite et al., 2014).

Structural Studies : Its molecular structure has been determined, contributing to a better understanding of its chemical properties (Gumus et al., 2018).

Safety and Hazards

The safety data sheet for 7-Methoxyfuro[2,3-C]pyridine indicates that it is a hazardous substance. It is classified as a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation. Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

The primary target of 7-Methoxyfuro[2,3-C]pyridine is Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the inflammatory response in conditions such as asthma and chronic obstructive pulmonary disease .

Mode of Action

This compound acts as a PDE4 inhibitor . By inhibiting PDE4, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in the regulation of inflammatory response .

Biochemical Pathways

The inhibition of PDE4 leads to an increase in cAMP levels. Elevated levels of cAMP activate protein kinases, which in turn decrease inflammatory cell activity and airway smooth muscle tone . This results in a reduction of inflammation and an improvement in respiratory function .

Result of Action

The result of this compound’s action is a reduction in inflammation and an improvement in respiratory function, making it a potential treatment for respiratory diseases such as asthma .

Eigenschaften

IUPAC Name |

7-methoxyfuro[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-10-8-7-6(2-4-9-8)3-5-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVILKHNLGIDKHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 7-Methoxyfuro[2,3-C]pyridine-4-carboxamides promising candidates for treating respiratory inflammation?

A: Research indicates that this compound-4-carboxamides show potential as PDE4 inhibitors. [] Specifically, these compounds demonstrate a favorable pharmacological profile, including potent inhibition of PDE4 enzymes and a wider therapeutic index compared to earlier investigated molecules. [] This suggests they may be effective in reducing inflammation associated with respiratory diseases while potentially minimizing side effects. Further research, including in vivo studies, is necessary to fully understand their efficacy and safety profile.

Q2: How does the structure of this compound-4-carboxamides relate to their activity as PDE4 inhibitors?

A: While the provided abstracts don't offer specific structural data, they highlight that this compound-4-carboxamides were selected due to their improved PDE4:RBA ratios. [] This ratio, comparing PDE4 enzyme inhibition to rolipram binding affinity, is indicative of a compound's potential to achieve anti-inflammatory effects while minimizing emetic side effects often associated with PDE4 inhibition. The research suggests that structural modifications leading to these compounds resulted in a more desirable pharmacological profile, potentially influencing their interaction with the PDE4 enzyme and reducing off-target binding responsible for side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

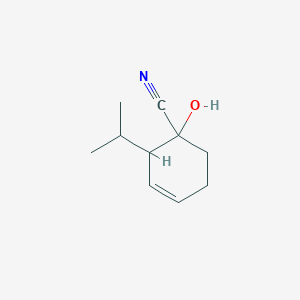

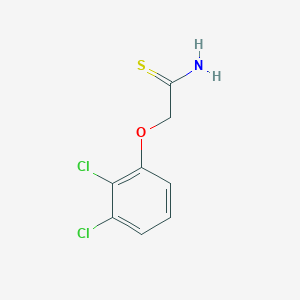

![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)